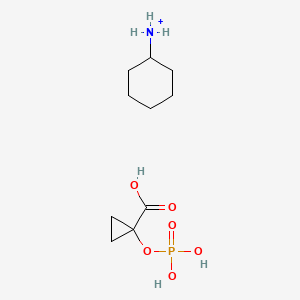
2-Nitro-5-(piperidin-4-yloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(piperidin-4-yloxy)pyridine is an organic compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a nitro group at the second position and a piperidin-4-yloxy group at the fifth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(piperidin-4-yloxy)pyridine typically involves the nitration of 5-(piperidin-4-yloxy)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position. The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The piperidin-4-yloxy group can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Amino-5-(piperidin-4-yloxy)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives of the piperidin-4-yloxy group.
Aplicaciones Científicas De Investigación
2-Nitro-5-(piperidin-4-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways involving nitroaromatic compounds or piperidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidin-4-yloxy group may enhance the compound’s binding affinity or selectivity for specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitro-5-(piperidin-4-yloxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Nitro-5-(morpholin-4-yloxy)pyridine: Similar structure but with a morpholine ring instead of a piperidine ring.
2-Nitro-5-(piperidin-4-yloxy)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-Nitro-5-(piperidin-4-yloxy)pyridine is unique due to the combination of the nitro group and the piperidin-4-yloxy group on the pyridine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitro group allows for versatile chemical transformations, while the piperidin-4-yloxy group enhances its potential as a pharmacophore.
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-nitro-5-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H13N3O3/c14-13(15)10-2-1-9(7-12-10)16-8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2 |
Clave InChI |
JLRQSNNCKOPQNL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CN=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)
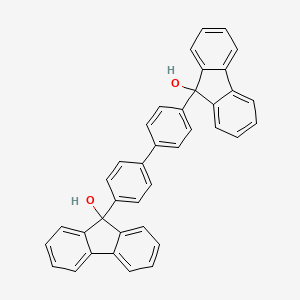
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)
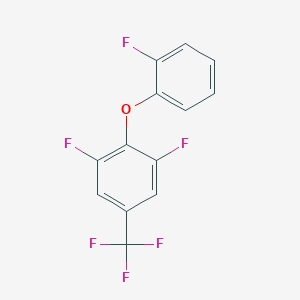

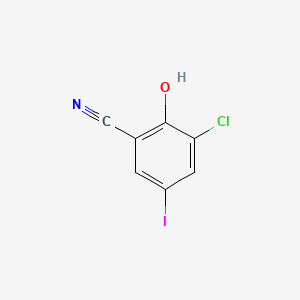
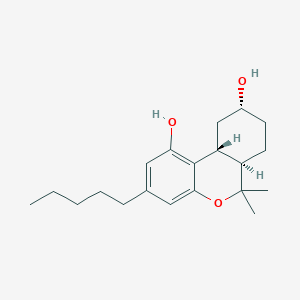
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
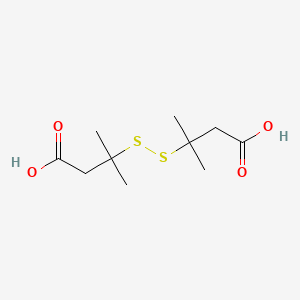
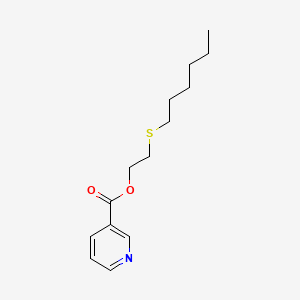
![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)

